Desacetyladriamycin
Description
Desacetyladriamycin is an anthracycline analogue derived from the Streptomyces sp. strain C3. It is structurally related to Adriamycin (doxorubicin), a well-known chemotherapeutic agent, but lacks the acetyl group at the C-14 position of the sugar moiety . This modification alters its pharmacokinetic and pharmacodynamic properties. The compound is biosynthesized via a polyketide pathway and modified by cytochrome P450 monooxygenases (CYP450s), particularly DoxA, which catalyzes hydroxylation and epoxidation reactions critical for its bioactivity .
Properties
CAS No. |
64845-68-7 |
|---|---|
Molecular Formula |
C25H27NO9 |
Molecular Weight |
485.5 g/mol |
IUPAC Name |
10-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione |
InChI |
InChI=1S/C25H27NO9/c1-9-21(28)13(26)8-16(34-9)35-15-7-10(27)6-12-18(15)25(32)20-19(23(12)30)22(29)11-4-3-5-14(33-2)17(11)24(20)31/h3-5,9-10,13,15-16,21,27-28,30,32H,6-8,26H2,1-2H3 |
InChI Key |
PILBYTNNIUDJPF-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)O)N)O |
Other CAS No. |
64870-36-6 |
Synonyms |
desacetyladriamycin desacetyladriamycin hydrochloride, (8S-cis)-isomer desacetyladriamycin, (8S-trans)-isomer NSC 268708 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Features
The table below highlights key structural differences between Desacetyladriamycin and related compounds:
Enzymatic Tailoring
- This compound : DoxA (CYP450) catalyzes C-13 hydroxylation and epoxide formation, essential for DNA-binding efficacy .
- Dutomycin : Tailored by DutA (methyltransferase) and DutB (hydroxylase), which introduce methyl and hydroxyl groups critical for antibacterial activity .
- Polyketomycin: Requires PkmO (glycosyltransferase) for quinone glycosidation, enhancing its RNA polymerase inhibitory effects .
Comparison : While all compounds rely on CYP450s and glycosyltransferases, this compound’s dependency on DoxA distinguishes its modification steps from analogues like Polyketomycin, which uses a broader suite of tailoring enzymes .
Pharmacological Activity
Efficacy and Toxicity
- Antitumor Activity : this compound shows moderate Topoisomerase II inhibition (IC₅₀ = 1.2 µM) but lower cardiotoxicity than Adriamycin in murine models .
- Antibacterial Activity : Dutomycin derivatives exhibit 10-fold higher potency against Staphylococcus aureus (MIC = 0.5 µg/mL) compared to this compound (MIC = 5 µg/mL) .
- Stability : this compound’s deacetylated sugar improves solubility but reduces plasma half-life (t₁/₂ = 4.3 hours) relative to Adriamycin (t₁/₂ = 8.7 hours) .
Critical Gap : Clinical data on this compound’s long-term toxicity profile remain sparse compared to extensively studied analogues like Adriamycin.
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